molecular formula C6H5BF4N2 B1232989 Benzenediazonium tetrafluoroborate CAS No. 369-57-3

Benzenediazonium tetrafluoroborate

Cat. No.: B1232989
CAS No.: 369-57-3
M. Wt: 191.92 g/mol
InChI Key: JNCLVGMBRSKDED-UHFFFAOYSA-N
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Description

Benzenediazonium tetrafluoroborate (BDFB, C₆H₅N₂⁺BF₄⁻) is a diazonium salt characterized by its highly reactive diazonium group (−N₂⁺) bonded to a benzene ring. The tetrafluoroborate (BF₄⁻) counterion enhances its stability in aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) . BDFB is widely used in:

  • Surface modification: Covalent grafting of organic layers onto metals (Cu, Fe, Zn) and carbon via electrochemical reduction, forming C−Me bonds .
  • Radical generation: Produces phenyl radicals for applications such as β-cyclodextrin determination and DNA cleavage .
  • Catalysis: Serves as a precursor in titanium-based catalyst systems for ethylene polymerization .

Its reactivity stems from the electron-deficient diazonium group, which undergoes rapid dediazoniation (~70% decomposition with Cu in 10 minutes) .

Chemical Reactions Analysis

Types of Reactions: Benzenediazonium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

Benzenediazonium tetrafluoroborate is compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium hexafluorophosphate. The tetrafluoroborate salt is more stable and safer to handle than the chloride salt, which is explosive . The hexafluorophosphate salt offers higher yields in certain reactions but is more expensive .

Comparison with Similar Compounds

Substituted benzenediazonium tetrafluoroborates exhibit altered reactivity, stability, and applications depending on the substituent's electronic and steric effects. Below is a detailed comparison:

Table 1: Key Properties of BDFB and Substituted Derivatives

Compound Name Substituent Stability Reactivity with Metals Key Applications Notable Findings
BDFB −H (parent) Moderate High (Cu, Fe, Zn) Surface modification, DNA cleavage Forms [Cu(N₂C₆H₅∙(N≡C-CH₃)₃]⁺ complex
4-Methoxy-BDFB (S2) −OCH₃ (para) Low Moderate Organic synthesis 97% synthesis yield; distinct ¹H NMR (δ 4.04 ppm)
4-Nitro-BDFB −NO₂ (para) High Low Electrophilic phenylation Induces fibrosarcomas in mice
4-Sulfo-BDFB −SO₃H (para) High Low Aqueous-phase reactions Molecular weight 271.98 g/mol
4-(Hydroxymethyl)-BDFB −CH₂OH (para) Low Not reported Carcinogenicity studies 20% subcutaneous tumor incidence
2-Methoxy-BDFB (2f) −OCH₃ (ortho) Moderate Moderate Heterocyclic synthesis 72% synthesis yield

Stability and Decomposition

  • BDFB : Decomposes rapidly in aqueous solutions via solvolysis, releasing N₂ and forming phenyl radicals. Decomposition is accelerated by metals (e.g., Cu powder reduces reaction time from 8–10 hours to 10 minutes) .
  • Electron-withdrawing substituents (e.g., −NO₂ in 4-nitro-BDFB): Stabilize the diazonium group, slowing dediazoniation. This enhances shelf life but reduces reactivity in radical-based applications .
  • Electron-donating substituents (e.g., −OCH₃ in 4-methoxy-BDFB): Destabilize the diazonium group, leading to faster decomposition. This limits utility in long-term reactions .

Reactivity with Metals

  • BDFB : Reacts exothermically with Cu, forming a mixed [Cu(N₂C₆H₅∙(N≡C-CH₃)₃]⁺ complex (λ = 432 nm) and amorphous polyphenylene films .
  • Substituted derivatives : Para-nitro-BDFB shows reduced metal reactivity due to steric hindrance and electronic effects. In contrast, ortho-methoxy-BDFB retains moderate reactivity, enabling selective arylation in organic synthesis .

Biological Activity

Benzenediazonium tetrafluoroborate (BDFB) is a versatile compound widely utilized in organic synthesis, particularly in the formation of aryl derivatives through electrophilic substitution reactions. Its biological activity, while less extensively studied than its synthetic applications, reveals interesting properties that are noteworthy for both academic and industrial contexts.

This compound is characterized by its diazonium group, which is highly reactive due to the presence of the positively charged nitrogen atoms. This reactivity allows BDFB to participate in various chemical transformations, including:

  • Electrophilic Aromatic Substitution : BDFB can act as an electrophile in reactions with nucleophiles, leading to the formation of substituted aromatic compounds.
  • Radical Formation : The electrochemical reduction of BDFB can generate phenyl radicals, which are crucial intermediates in many organic reactions .

Antimicrobial Properties

Recent studies have indicated that benzenediazonium salts, including BDFB, exhibit antimicrobial properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon reduction, which can damage cellular components of microorganisms. For instance:

  • Inhibition of Bacterial Growth : Research has shown that BDFB can inhibit the growth of certain bacterial strains by disrupting their cell membranes and inducing oxidative stress .
  • Potential Applications in Antiseptics : Due to its antimicrobial activity, BDFB may be explored as a component in antiseptic formulations.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of BDFB on various cell lines. The results suggest that:

  • Selective Cytotoxicity : BDFB exhibits selective cytotoxic effects against cancer cell lines while showing lower toxicity towards normal cells. This selectivity could be attributed to differences in cellular uptake mechanisms and metabolic pathways between cancerous and non-cancerous cells .
  • Mechanism of Action : The cytotoxic effects are likely mediated through the formation of phenyl radicals that can interact with cellular macromolecules, leading to apoptosis or necrosis in sensitive cell types .

Synthesis of Functionalized Compounds

A study highlighted the use of BDFB in synthesizing functionalized isocoumarins through a photoredox catalyzed reaction. The process demonstrated high yields and selectivity, showcasing BDFB's utility in creating biologically relevant compounds .

CompoundYield (%)Reaction Conditions
3a85Blue LED irradiation, Acetonitrile
3v91Two-step process with BBr3 treatment

Electrochemical Reduction Studies

Another significant aspect of BDFB's biological activity is its electrochemical behavior. Studies have shown that:

  • Electrochemical Reduction : The reduction process leads to the formation of phenyl radicals that can polymerize or react with various substrates, potentially leading to new materials with biological applications .
  • Surface Modification : The ability to modify surfaces using BDFB has implications for creating biocompatible materials for medical devices .

Q & A

Basic Research Questions

Q. How can benzenediazonium tetrafluoroborate be used to modify conductive surfaces for electrochemical applications?

this compound undergoes electrochemical reduction in aprotic solvents (e.g., acetonitrile) to generate aryl radicals, which covalently bond to conductive substrates like carbon, copper, or iron. This forms stable organic films via C–Me bonds. Freshly prepared diazonium salts are recommended to ensure reactivity. Surface modifications are verified using cyclic voltammetry or spectroscopic techniques .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use full-body chemical-resistant clothing, P95/P1 respirators for particulate protection, and nitrile gloves. Avoid skin/eye contact and inhalation. Decompose waste under controlled acidic conditions to prevent uncontrolled nitrogen gas release. Storage at room temperature in airtight containers is advised due to its sensitivity to moisture and light .

Q. How is the solvolytic decomposition kinetics of this compound studied experimentally?

Monitor pH changes in aqueous solutions over time, as decomposition releases protons. Use buffered systems to isolate reaction steps. Freshly synthesized diazonium salts ensure reproducibility. Data is analyzed via first-order kinetics models to derive activation energy and rate constants .

Q. What solvents are optimal for synthesizing and purifying this compound?

Acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for their aprotic nature and ability to stabilize reactive intermediates. Avoid water to prevent premature decomposition. Purification involves recrystallization from acetone or N-methyl-2-pyrrolidone (NMP) .

Advanced Research Questions

Q. How do substituents on benzenediazonium salts influence their reactivity in electrophilic aromatic substitution?

Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity by stabilizing the aryl cation intermediate. Partial rate factors for phenylation in DMSO or acetonitrile show reduced selectivity compared to nitration, indicating a less stabilized transition state. Isotopic labeling (e.g., deuterated substrates) confirms proton abstraction is not rate-limiting .

Q. What mechanisms explain copper's catalytic role in reactions involving this compound?

Copper(I) facilitates single-electron transfer, enabling Sandmeyer (halogenation) and Meerwein (addition to alkenes) reactions. Electrochemical studies reveal Cu⁰ surfaces promote aryl radical generation, forming C–Cu bonds during surface functionalization. Complexation with diazonium intermediates reduces activation energy .

Q. How can this compound-derived radicals be applied in biochemical systems, such as DNA cleavage?

Phenyl radicals generated via single-electron transfer (SET) from reducing agents abstract hydrogen atoms from DNA sugar backbones, causing strand breaks. Reaction conditions (pH, reductant concentration) modulate cleavage efficiency. Spin-trapping agents like TEMPO validate radical intermediates .

Q. What challenges arise in synthesizing substituted this compound derivatives (e.g., 4-fluoro or 4-nitro)?

Substituents affect solubility and stability. For example, 4-nitro derivatives require low-temperature diazotization to avoid decomposition. Purification via silica chromatography or recrystallization in anhydrous solvents is critical. NMR (¹H, ¹³C, ¹⁹F) and MS confirm structural integrity .

Q. How do solvent effects modulate product distribution in aryl ether synthesis using this compound?

In neat alcohols, nucleophilic attack yields aryl ethers (up to 73% yield). Ionic liquids (e.g., 1-butyl-4-methylpyridinium tetrafluoroborate) enhance reactivity via stabilization of cationic intermediates. Non-nucleophilic solvents favor Ullmann-type biaryl coupling, requiring mechanistic studies via GC-MS or HPLC .

Q. What analytical techniques are used to characterize diazonium salt-derived organic films on electrodes?

X-ray photoelectron spectroscopy (XPS) confirms covalent bonding via C 1s and N 1s peaks. Electrochemical impedance spectroscopy (EIS) measures film resistance. Atomic force microscopy (AFM) visualizes film thickness and homogeneity. Comparative studies with para-substituted analogs reveal substituent-dependent film stability .

Key Notes for Methodological Rigor

  • Reproducibility : Use freshly prepared diazonium salts to avoid side reactions from decomposed precursors .
  • Safety : Adhere to GHS protocols for acute toxicity (H302) and skin/eye irritation (H315, H319) .
  • Data Validation : Cross-reference kinetic data with isotopic labeling or computational models (e.g., DFT for radical pathways) .

Properties

IUPAC Name

benzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCLVGMBRSKDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1333925-04-4
Record name Benzenediazonium, tetrafluoroborate(1-) (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333925-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5021467
Record name Benzenediazonium tetrafluoroborate
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Molecular Weight

191.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-57-3
Record name Benzenediazonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenediazonium tetrafluoroborate
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Record name benzenediazonium tetrafluoroborate
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Synthesis routes and methods

Procedure details

In a 400 mL beaker containing 30 mL of concentrated hydrochloric acid and 30 mL of water was dissolved 9.2 g (0.1 mole) of aniline. The mixture was cooled to about 0° C. in an ice bath and then diazotized by the addition of a solution containing 7 g (0.1 mole) of sodium nitrite in 12 mL of water. After filtering, the solution was added slowly with stirring to 17 g (0.15 mole) of sodium fluoroborate (NaBF4) dissolved in 30 mL of water at room temperature (although lower temperatures can be used). After stirring another 5 minutes a white precipitate formed which was recovered by filtration, washed with 50 mL of cold water and 50 mL of diethyl ether and dried in vacuum. The yield of benzenediazonium tetrafluoroborate was about 75% of theory. The process (including a final thermal decomposition of the product, which is not employed in this Example), is commonly referred to as the Schiemann method. Kirk-Othmer, Encyclopedia of Chemical Technology, Second Edition, Vol. 9, page 568, Interscience (1966) describes this preparation and shows the equation including the decomposition as follows: ##STR2## A reference to this method is given in U.S. Pat. No. 3,950,444, column 1, lines 29-37, the disclosure of which is hereby incorporated by reference.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenediazonium tetrafluoroborate

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